Technical Profile: N-cyclopropyl-3-(methylamino)propanamide
Technical Profile: N-cyclopropyl-3-(methylamino)propanamide
CAS Registry Number: 1092289-82-1 (Free Base) | 1121527-41-0 (HCl Salt)[1][2][3]
Executive Identification & Physicochemical Profile
N-cyclopropyl-3-(methylamino)propanamide is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases.[3] Its structure combines a flexible propanamide linker with a rigid cyclopropyl moiety, a design often employed to enhance metabolic stability against CYP450 oxidation while maintaining favorable solubility profiles.
Chemical Identity Table[3][4]
| Property | Data Specification |
| CAS Number (Free Base) | 1092289-82-1 |
| CAS Number (HCl Salt) | 1121527-41-0 |
| IUPAC Name | N-cyclopropyl-3-(methylamino)propanamide |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol (Free Base) / 178.66 g/mol (HCl Salt) |
| SMILES | CNCCC(=O)NC1CC1 |
| InChI Key | MIUSNWYSJQKIHM-UHFFFAOYSA-N |
| pKa (Predicted) | ~9.8 (Secondary Amine), ~15.0 (Amide) |
| Solubility | High in Water, DMSO, Methanol; Low in Hexanes |
Structural Logic & Medicinal Chemistry Utility[3]
The Cyclopropyl-Amide Motif
In drug design, the replacement of an isopropyl or ethyl group with a cyclopropyl group is a strategic modification. The cyclopropyl ring introduces:
-
Conformational Rigidity: It locks the amide nitrogen into a specific orientation, potentially reducing the entropic penalty upon binding to a protein target.
-
Metabolic Shielding: The strained C-C bonds and specific geometry often protect adjacent sites from rapid metabolic degradation compared to open-chain alkyl groups.
The Methylamino "Handle"
The 3-(methylamino) tail provides a reactive secondary amine.[3] Unlike primary amines, the N-methyl group reduces hydrogen bond donor count (improving membrane permeability) and allows for further diversification via alkylation or acylation to form complex tertiary amines.[3]
High-Fidelity Synthesis Protocol
While a direct Michael addition of methylamine to N-cyclopropylacrylamide is theoretically possible, it often leads to bis-alkylation impurities (formation of the tertiary amine).[3] For research-grade purity (>98%), a Protected Stepwise Route is the authoritative standard.[3] This method is self-validating because each intermediate can be isolated and characterized.
Reaction Workflow (Graphviz Visualization)
Figure 1: Stepwise synthesis via Boc-protection strategy to prevent polymerization and ensure mono-methylation.
Detailed Methodology
Step 1: Amide Coupling
Objective: Link the propanoic acid core to the cyclopropylamine without affecting the amine tail.
-
Reagents: 3-(N-(tert-butoxycarbonyl)-N-methylamino)propanoic acid (1.0 eq), Cyclopropylamine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq).[3]
-
Solvent: Anhydrous DMF.
-
Protocol:
-
Dissolve the Boc-acid in DMF under nitrogen atmosphere.
-
Add DIPEA and HATU; stir for 15 minutes to activate the carboxylic acid (formation of the active ester).
-
Add cyclopropylamine dropwise.
-
Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[3]
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Validation: 1H NMR should show the Boc singlet (~1.4 ppm) and the cyclopropyl multiplets (0.4–0.8 ppm).[3]
-
Step 2: Boc-Deprotection
Objective: Reveal the secondary amine as the hydrochloride salt.
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the crude intermediate in a minimal amount of Dioxane or DCM.
-
Add 4M HCl in Dioxane (5–10 eq) at 0°C.
-
Allow to warm to room temperature and stir for 1 hour. A white precipitate (the product salt) often forms.[3]
-
Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove non-polar impurities. Filter the solid.
-
Yield: Typically >90% for this step.
-
Analytical Validation (Self-Validating System)[3]
To confirm the identity of CAS 1121527-41-0 , the following analytical signatures must be present. If these signals are absent, the synthesis has failed.
Nuclear Magnetic Resonance (¹H NMR) - DMSO-d₆
-
Cyclopropyl Ring: Distinct high-field multiplets.[4]
-
Propyl Backbone:
-
N-Methyl Group:
- 2.55 ppm (3H, singlet or broad singlet).[3] Note: In the HCl salt, this may couple with the NH proton.
-
Amide Proton:
-
~8.0–8.5 ppm (Broad doublet,
).[3]
-
~8.0–8.5 ppm (Broad doublet,
Mass Spectrometry (LC-MS)[1][3]
-
Ionization Mode: ESI+
-
Expected Mass:
-
Exact Mass (Neutral): 142.11[3]
-
Observed Ion [M+H]⁺: 143.1
-
-
Purity Check: UV detection at 210 nm (amide bond absorption). Ensure no peak corresponds to the bis-alkylated byproduct (Mass ~199).
References
-
MolAid. (n.d.).[3] N-cyclopropyl-3-(methylamino)propanamide (CAS 1092289-82-1).[1][2][3][5] Retrieved March 7, 2026, from [Link][3]
-
Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3] (Contextual reference for cyclopropyl utility).
Sources
- 1. 1121527-41-0|N-Cyclopropyl-3-(methylamino)propanamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. 788821-48-7|3-Amino-N-cyclopropylpropanamide|BLD Pharm [bldpharm.com]
- 3. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. N-cyclopropyl-3-(methylamino)propanamide | Benchchem [benchchem.com]
- 5. N-cyclopropyl-3-(methylamino)propanamide - CAS号 1092289-82-1 - 摩熵化学 [molaid.com]
